Cas no 1215741-85-7 (3,6,9,12,15-Pentaoxaoctadec-17-yn-1-ol 1-Benzenesulfonate)

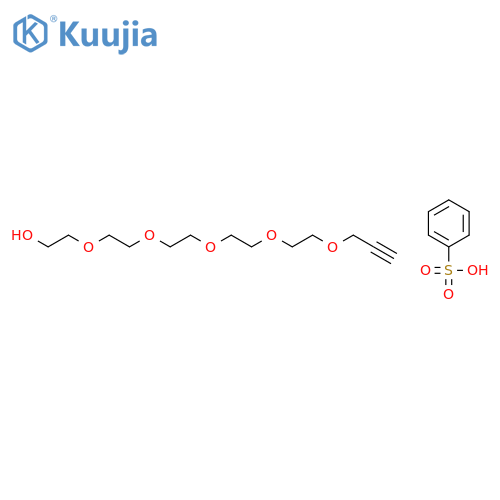

1215741-85-7 structure

商品名:3,6,9,12,15-Pentaoxaoctadec-17-yn-1-ol 1-Benzenesulfonate

3,6,9,12,15-Pentaoxaoctadec-17-yn-1-ol 1-Benzenesulfonate 化学的及び物理的性質

名前と識別子

-

- 3,6,9,12,15-Pentaoxaoctadec-17-yn-1-ol 1-Benzenesulfonate

- 3,6,9,12,15-Pentaoxa

- 2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl benzenesulfonate

- starbld0003497

- 3,6,9,12,15-PENTAOXAOCTADEC-17-YN-1-YL BENZENESULFONATE

- 1215741-85-7

- DTXSID80676101

- DB-240794

-

- インチ: InChI=1S/C19H28O8S/c1-2-8-22-9-10-23-11-12-24-13-14-25-15-16-26-17-18-27-28(20,21)19-6-4-3-5-7-19/h1,3-7H,8-18H2

- InChIKey: RJGNAIXOLZMPNL-UHFFFAOYSA-N

- ほほえんだ: C#CCOCCOCCOCCOCCOCCOS(=O)(=O)C1=CC=CC=C1

計算された属性

- せいみつぶんしりょう: 416.15000

- どういたいしつりょう: 416.15048902g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 8

- 重原子数: 28

- 回転可能化学結合数: 18

- 複雑さ: 502

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.6

- トポロジー分子極性表面積: 97.9Ų

じっけんとくせい

- PSA: 97.90000

- LogP: 2.18890

3,6,9,12,15-Pentaoxaoctadec-17-yn-1-ol 1-Benzenesulfonate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | P273850-10mg |

3,6,9,12,15-Pentaoxaoctadec-17-yn-1-ol 1-Benzenesulfonate |

1215741-85-7 | 10mg |

$167.00 | 2023-05-17 | ||

| TRC | P273850-100mg |

3,6,9,12,15-Pentaoxaoctadec-17-yn-1-ol 1-Benzenesulfonate |

1215741-85-7 | 100mg |

$1315.00 | 2023-05-17 |

3,6,9,12,15-Pentaoxaoctadec-17-yn-1-ol 1-Benzenesulfonate 関連文献

-

Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780

-

Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712

-

Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410

-

Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034

-

Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931

1215741-85-7 (3,6,9,12,15-Pentaoxaoctadec-17-yn-1-ol 1-Benzenesulfonate) 関連製品

- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)

- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)

- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)

- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)

- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)

- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)

- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)

- 947320-08-3(Methyl 4-isopropylpicolinate)

- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)

- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量